Structural Differentiation via Piperazine Amide Moiety Optimization in HDM2 Inhibitor Scaffold
The compound is explicitly noted as an optimized intermediate (designated 14c) where the pyridine nitrogen of a progenitor scaffold was replaced with a 2-methoxyethoxy substituent. This specific structural modification was implemented because it 'gave improved potency' compared to the unsubstituted parent compound. The compound was then used as a new baseline for further optimization, where the 2-allyl derivative (14d) demonstrated a fourfold improvement in both cell-free and cellular potency over 14c [1]. This situates the compound's activity at a defined, intermediate level within a quantitative SAR progression.
| Evidence Dimension | Relative potency improvement from structural modification |
|---|---|
| Target Compound Data | Compound 14c; defined as the new baseline after alkoxy substitution (no absolute IC50 value available in the sourced context). |
| Comparator Or Baseline | Progenitor compound with unsubstituted pyridine nitrogen (improvement not quantified); Immediate successor compound 14d (2-allyl derivative, fourfold more potent). |
| Quantified Difference | A fourfold increase in potency was observed when moving from compound 14c to compound 14d in both cell-free and cellular assays. |
| Conditions | SAR data derived from the development of a substituted piperidine/piperazine series as HDM2 inhibitors; specific assay details not provided in the source extract. |
Why This Matters
This confirms the compound’s structure is a product of quantitative optimization, not a random analog, and its defined potency level is crucial for any study requiring an intermediate-activity probe or a specific control point in the HDM2 series.
- [1] scite.ai. Citation statement from the reference paper 'Rg7388 Series': 'Optimization of the piperazine amide moiety showed that replacement of the pyridine nitrogen with an alkoxy substituent gave improved potency, and the 2-methoxyethoxy substituent was taken into the next round of SAR (14c, Table 6). ... the 2-allyl derivative 14d showed a fourfold improvement in cell-free and cellular potency over 14c.' View Source
